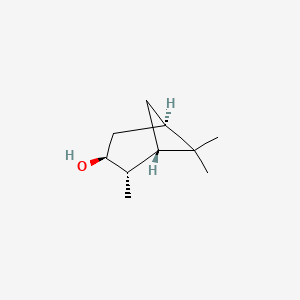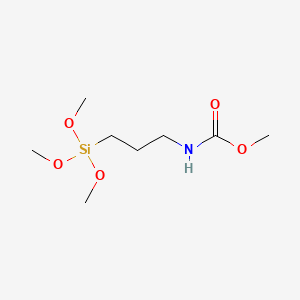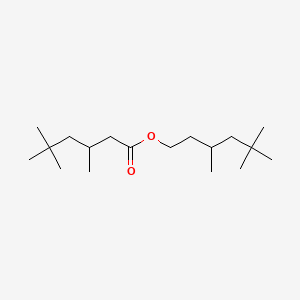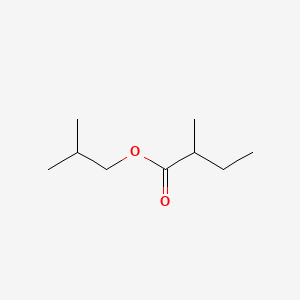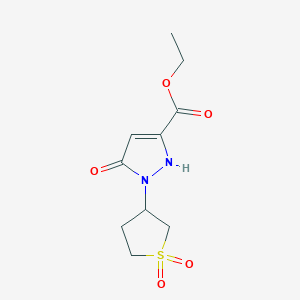
2,4-Dichloro-1-(2-nitrophenoxy)benzene
Descripción general
Descripción
“2,4-Dichloro-1-(2-nitrophenoxy)benzene” is a chemical compound with the molecular formula C12H7Cl2NO3 . It is also known as Nitrofen . This compound is used in laboratory chemicals .
Molecular Structure Analysis
The molecular weight of “2,4-Dichloro-1-(2-nitrophenoxy)benzene” is 284.1 . The IUPAC Standard InChI is InChI=1S/C12H7Cl2NO3/c13-8-5-6-11(9(14)7-8)18-12-4-2-1-3-10(12)15(16)17/h1-7H .
Physical And Chemical Properties Analysis
The storage temperature for “2,4-Dichloro-1-(2-nitrophenoxy)benzene” is between 2 to 8 degrees Celsius .
Aplicaciones Científicas De Investigación
Nitration and Hydroxylation Reactions
Research on the nitration and hydroxylation of benzene derivatives provides insights into the chemical behavior and potential applications of 2,4-Dichloro-1-(2-nitrophenoxy)benzene. The study by Vione et al. (2004) on the nitration and hydroxylation of benzene in aqueous solutions highlights the formation of nitrophenols through specific reactions, which could inform the synthesis and modification of similar compounds, including 2,4-Dichloro-1-(2-nitrophenoxy)benzene Vione, Maurino, Minero, Lucchiari, & Pelizzetti, 2004.
Analytical Detection in Agriculture
Adler and Wargo (1975) developed a method for determining residues of the herbicide 2,4-dichloro-1-(4-nitrophenoxy)-benzene in agricultural products, demonstrating the compound's relevance in environmental and agricultural contexts. This research is crucial for understanding the environmental impact and persistence of such chemicals in food sources Adler & Wargo, 1975.
Photocatalytic Oxidation Studies
Palmisano et al. (2007) investigated the photocatalytic oxidation of benzene derivatives, including those with electron-withdrawing groups, highlighting a potential route for the green synthesis of hydroxylated aromatic compounds. This study opens avenues for environmentally friendly chemical processes involving compounds like 2,4-Dichloro-1-(2-nitrophenoxy)benzene Palmisano et al., 2007.
Environmental Impact and Detection
Yamagishi et al. (1978) identified and quantified the presence of a structurally related herbicide, 1,3,5-trichloro-2-(4-nitrophenoxy)benzene, in shellfish, underscoring the environmental persistence and bioaccumulation of such compounds. This work indicates the ecological significance and potential health implications of chlorinated and nitro-substituted benzene derivatives, which may extend to compounds like 2,4-Dichloro-1-(2-nitrophenoxy)benzene Yamagishi, Akiyama, Morita, Takahashi, & Murakami, 1978.
Synthesis and Chemical Properties
Safety And Hazards
This chemical is considered hazardous. It is harmful if swallowed, may cause cancer, and may damage the unborn child . It is very toxic to aquatic life with long-lasting effects . Safety precautions include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment, washing face, hands, and any exposed skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Propiedades
IUPAC Name |
2,4-dichloro-1-(2-nitrophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3/c13-8-5-6-11(9(14)7-8)18-12-4-2-1-3-10(12)15(16)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUWTTGSBGJFLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191782 | |
| Record name | 2,4-Dichloro-1-(2-nitrophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-1-(2-nitrophenoxy)benzene | |
CAS RN |
38461-29-9 | |
| Record name | 2,4-Dichloro-1-(2-nitrophenoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38461-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-1-(2-nitrophenoxy)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038461299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dichloro-1-(2-nitrophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-1-(2-nitrophenoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



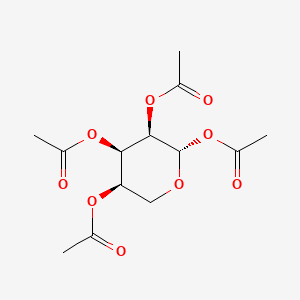
![n'-[2-(Dimethylamino)ethyl]-n,n-dimethylethylenediamine](/img/structure/B1582640.png)


